Cytostatic Potency: Tetrazolo[1,5-b]pyridazine Derivative Outperforms Cytosine Arabinoside by 3.3- to 4.4-Fold in KB and HeLa Cancer Cell Lines
A 6-chloro-8-(N,N-dimethylaminosulfonylmethyl)-1,2,3,4-tetrazolo[1,5-b]pyridazine derivative exhibited an ED₅₀ of 0.009 × 10⁻⁴ mol/L against KB and HeLa human cancer cell lines, representing a 3.3- to 4.4-fold improvement over the standard cytostatic agent cytosine arabinoside (ED₅₀ = 0.03–0.04 × 10⁻⁴ mol/L) in the same assay [1]. In contrast, triazolo[4,3-b]pyridazine regioisomers required the presence of two chlorine atoms (at C-6 and C-3) to achieve comparable activity, whereas the tetrazolo[1,5-b] series needed only a single chlorine substituent, highlighting the scaffold-intrinsic potency advantage [1].
| Evidence Dimension | In vitro cytostatic activity (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 0.009 × 10⁻⁴ mol/L (6-chloro-8-(N,N-dimethylaminosulfonylmethyl)-tetrazolo[1,5-b]pyridazine) |
| Comparator Or Baseline | Cytosine arabinoside: ED₅₀ = 0.03–0.04 × 10⁻⁴ mol/L; triazolo[4,3-b]pyridazine derivatives: activity requires two chlorine substituents |
| Quantified Difference | 3.3- to 4.4-fold lower ED₅₀ (higher potency) vs. cytosine arabinoside; monochloro sufficiency vs. dichloro requirement for triazolo regioisomers |
| Conditions | KB and HeLa human cancer cell lines; in vitro cytostatic assay; Pol. J. Pharmacol. 1997 |
Why This Matters
A 3- to 4-fold potency advantage over a clinical standard, combined with a simpler substituent requirement for activation compared with the triazolo isomer, directly influences lead-optimization efficiency and procurement prioritization for anticancer screening libraries.
- [1] Hładoń, B.; Laskowska, H.; Sloderbach, A.; Melzer, E. Pol. J. Pharmacol. 1997, 49, 471–477. PMID: 9566051 View Source
